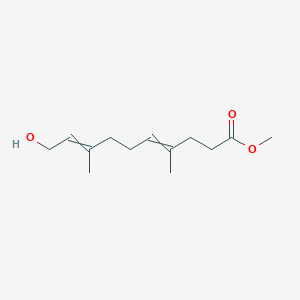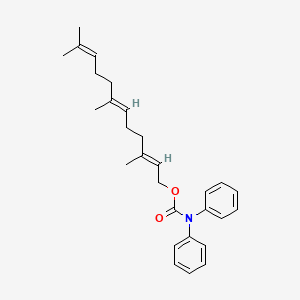
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable diene with diphenylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, advanced purification techniques, such as column chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diphenylcarbamate group, where nucleophiles can replace one of the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate involves its interaction with specific molecular targets. The diphenylcarbamate group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in various biochemical studies.
特性
CAS番号 |
76386-25-9 |
|---|---|
分子式 |
C28H35NO2 |
分子量 |
417.6 g/mol |
IUPAC名 |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C28H35NO2/c1-23(2)13-11-14-24(3)15-12-16-25(4)21-22-31-28(30)29(26-17-7-5-8-18-26)27-19-9-6-10-20-27/h5-10,13,15,17-21H,11-12,14,16,22H2,1-4H3/b24-15+,25-21+ |
InChIキー |
JVKHLVYHRZTVCF-GFUUNDCYSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/COC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


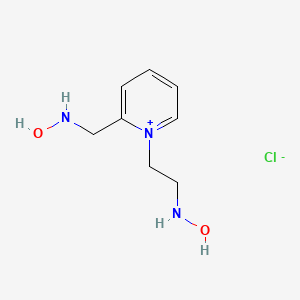
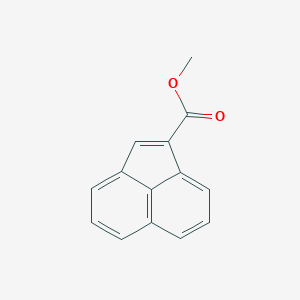
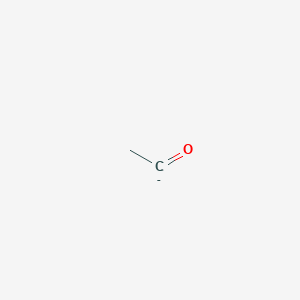
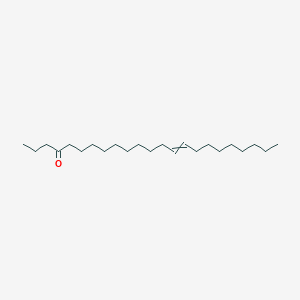

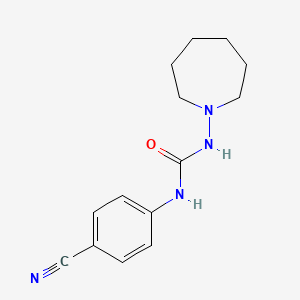

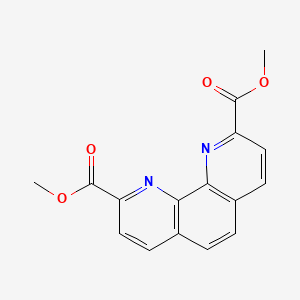
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

